

theoretical studies of substituted pyridin-2-ol derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethenyl-4-iodopyridin-2-OL*

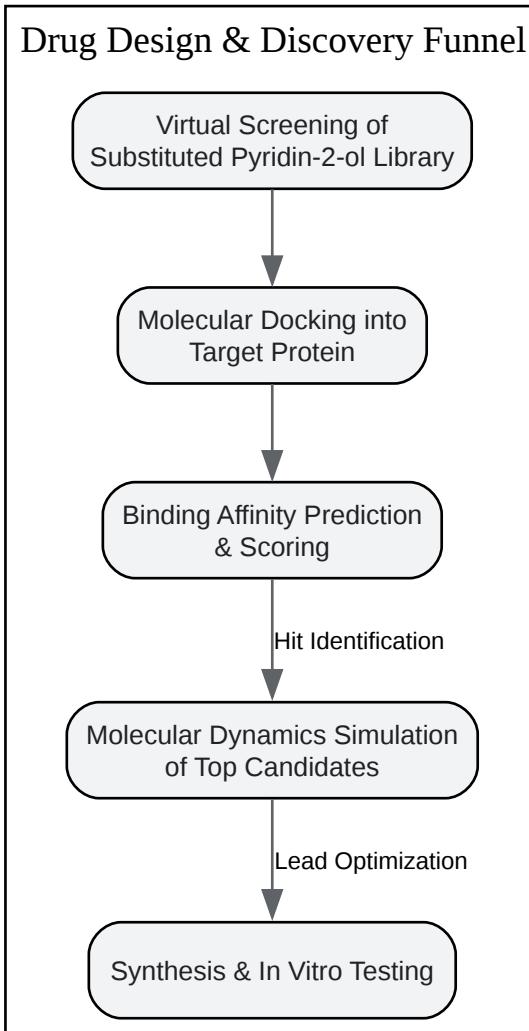
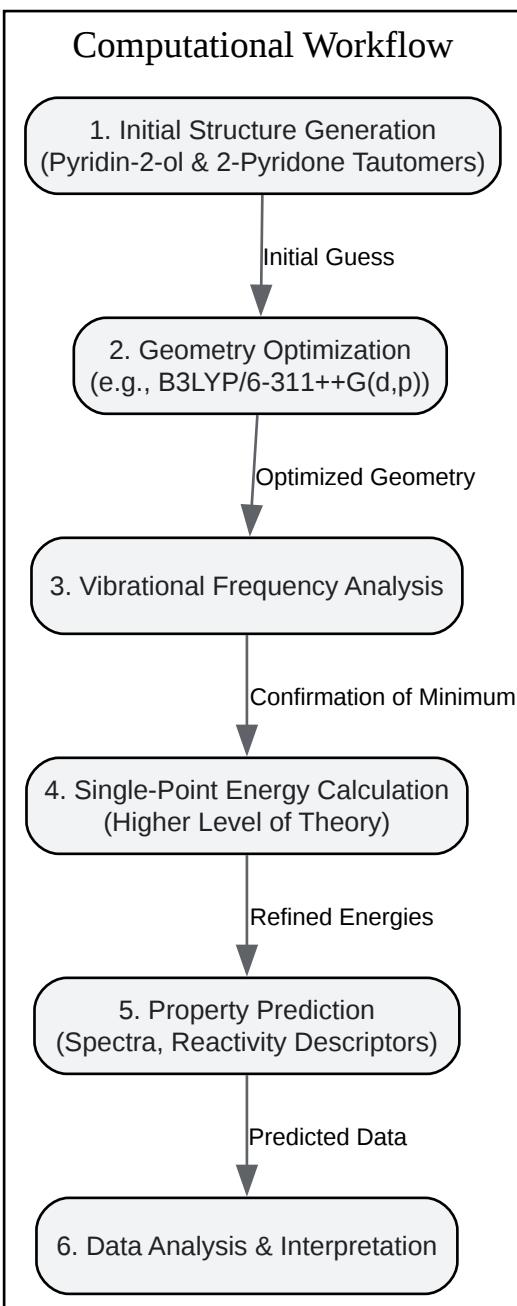
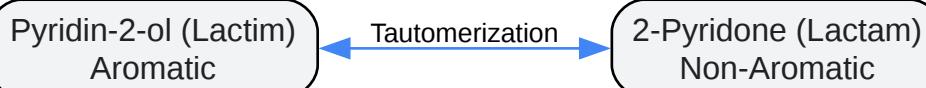
Cat. No.: B2973274

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Study of Substituted Pyridin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract




Substituted pyridin-2-ol and its tautomeric form, 2-pyridone, represent a class of heterocyclic compounds that are not only of fundamental academic interest but are also privileged scaffolds in medicinal chemistry and materials science.^{[1][2]} Their biological activity and physicochemical properties are intrinsically linked to a delicate tautomeric equilibrium, which is, in turn, profoundly influenced by the nature and position of substituents on the pyridine ring.^{[3][4]} This guide provides a comprehensive overview of the theoretical and computational methodologies employed to unravel the complex interplay of factors governing the structure, reactivity, and potential applications of these derivatives. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), researchers can gain predictive insights into molecular stability, spectroscopic signatures, and interaction profiles, thereby accelerating the discovery and design of novel functional molecules.^{[5][6]}

The Crucial Tautomeric Landscape: Pyridin-2-ol vs. 2-Pyridone

The defining characteristic of pyridin-2-ol derivatives is their existence in a tautomeric equilibrium between the aromatic alcohol (lactim) form and the non-aromatic amide (lactam)

form.^[1] While in the solid state and solution, the equilibrium overwhelmingly favors the 2-pyridone form due to its greater thermodynamic stability, the energetic difference in the gas phase is remarkably small.^{[1][7]} Ab initio calculations have estimated that 2-pyridone is more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol in the gas phase, a value in excellent agreement with experimental findings.^[7] This subtle energetic balance can be readily perturbed by substituents and the surrounding environment, making computational analysis an indispensable tool for understanding and predicting the tautomeric preference.

The significance of this tautomerism extends to the reactivity and biological function of these molecules. The distinct electronic and structural features of each tautomer dictate their hydrogen bonding capabilities, dipole moments, and ability to interact with biological targets.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- To cite this document: BenchChem. [theoretical studies of substituted pyridin-2-ol derivatives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2973274#theoretical-studies-of-substituted-pyridin-2-ol-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com